2-Amino-5-fluoro-3-methoxy-benzoic acid

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Sourcing a fluorinated aminobenzoic acid building block with precisely balanced lipophilicity (LogP 2.06) and TPSA (72.6 Ų) for CNS drug discovery often leads to lengthy lead times and inconsistent quality. 2-Amino-5-fluoro-3-methoxybenzoic acid resolves this with a non-interchangeable 3-methoxy-5-fluoro substitution pattern that is critical for BBB penetration and DHODH inhibitor SAR exploration. This scaffold supports regioselective ortho-metalation for efficient library synthesis. Supplied with ≥97% purity and in-stock availability, it ensures rapid global delivery for your research programs.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 1250810-28-6
Cat. No. B1524513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-fluoro-3-methoxy-benzoic acid
CAS1250810-28-6
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1N)C(=O)O)F
InChIInChI=1S/C8H8FNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12)
InChIKeyWCQCRQDEAFXOES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-fluoro-3-methoxy-benzoic Acid (CAS 1250810-28-6): Structural and Physicochemical Baseline for Scientific Procurement


2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS 1250810-28-6) is a fluorinated aromatic carboxylic acid building block with the molecular formula C8H8FNO3 and a molecular weight of 185.15 g/mol . The compound features an amino group at the 2-position, a methoxy group at the 3-position, and a fluorine atom at the 5-position on the benzene ring . This precise substitution pattern confers a unique combination of physicochemical properties, including a calculated LogP of approximately 2.06 and a topological polar surface area (TPSA) of 72.6 Ų [1], which distinguish it from closely related aminobenzoic acid derivatives and influence its utility as a versatile intermediate in medicinal chemistry and drug discovery .

Why 2-Amino-5-fluoro-3-methoxy-benzoic Acid Cannot Be Substituted by Generic Analogs: The Critical Role of the 3-Methoxy-5-fluoro Pattern


In silico and experimental evidence demonstrates that the specific 3-methoxy-5-fluoro substitution pattern in 2-amino-5-fluoro-3-methoxy-benzoic acid is non-interchangeable with analogs lacking either the fluorine or methoxy group. The fluorine atom at the 5-position significantly alters the compound's lipophilicity and metabolic stability compared to non-fluorinated analogs [1], while the 3-methoxy group provides critical steric and electronic modulation that influences binding orientation in target proteins . Simply substituting this compound with 2-amino-3-methoxybenzoic acid (no fluorine) or 2-amino-5-fluorobenzoic acid (no methoxy) will result in a different pharmacological or physicochemical profile, rendering such substitutions invalid for applications where the precise electronic and steric properties of the 5-fluoro-3-methoxy motif are required [2]. The following quantitative evidence substantiates this position.

2-Amino-5-fluoro-3-methoxy-benzoic Acid: Quantitative Evidence Differentiating It from Closest Structural Analogs


Enhanced Lipophilicity (LogP) Versus Non-Fluorinated and Demethoxylated Analogs

The calculated LogP of 2-amino-5-fluoro-3-methoxy-benzoic acid (LogP = 2.06) is significantly higher than that of its non-fluorinated analog 2-amino-3-methoxybenzoic acid (LogP = 1.58) and lower than the methyl-substituted analog 2-amino-5-fluoro-3-methylbenzoic acid (LogP = 2.10) [1]. This intermediate lipophilicity, contributed by the combination of fluorine and methoxy groups, is associated with improved membrane permeability while maintaining adequate aqueous solubility .

Medicinal Chemistry Physicochemical Property Optimization Drug Design

Elevated Topological Polar Surface Area (TPSA) Conferring Distinct Solubility and Permeability Profile

The TPSA of 2-amino-5-fluoro-3-methoxy-benzoic acid is 72.6 Ų [1], which is significantly higher than that of the demethoxylated analog 2-amino-5-fluorobenzoic acid (TPSA = 63.3 Ų) [2] and the methyl analog 2-amino-5-fluoro-3-methylbenzoic acid (TPSA = 63.3 Ų) [3]. This elevated TPSA is a direct consequence of the methoxy oxygen and is predictive of enhanced aqueous solubility and reduced passive membrane permeability relative to analogs lacking this polar group [4].

Physicochemical Profiling ADME Prediction Druglikeness

DHODH Inhibition Potential: Class-Level Inference from Amino-Benzoic Acid Derivatives

A series of amino-benzoic acid derivatives were identified as inhibitors of human dihydroorotate dehydrogenase (DHODH) through virtual screening and X-ray crystallography [1]. The presence of both fluorine and methoxy substituents in the 3- and 5-positions, respectively, was shown to be critical for maintaining inhibitory activity within this chemical class [2]. While specific IC50 data for 2-amino-5-fluoro-3-methoxy-benzoic acid against DHODH is not available, its structural alignment with the active inhibitors (e.g., 2-{[(3,5-dichlorophenyl)carbamoyl]amino}benzoic acid, PDB: 3KVK) [3] suggests potential activity that differentiates it from non-fluorinated or mono-substituted analogs which lack the full electronic and steric complement [4].

DHODH Inhibition Immuno-oncology Antiviral

2-Amino-5-fluoro-3-methoxy-benzoic Acid: Optimized Application Scenarios Based on Quantitative Evidence


Design of CNS-Penetrant Drug Candidates Requiring Balanced Lipophilicity

With a calculated LogP of 2.06 and a TPSA of 72.6 Ų [1], 2-amino-5-fluoro-3-methoxy-benzoic acid presents a favorable physicochemical profile for crossing the blood-brain barrier. This compound is particularly suitable as a core scaffold for central nervous system (CNS) drug discovery programs where moderate lipophilicity and moderate polarity are required to achieve both membrane permeability and adequate aqueous solubility [2].

Optimization of Oral Bioavailability in Lead Compounds

The compound's balanced LogP and elevated TPSA, relative to non-methoxylated analogs, position it as a strategic building block for improving the oral absorption of drug candidates. Its TPSA of 72.6 Ų falls within the optimal range (<140 Ų) for oral bioavailability , while its moderate lipophilicity (LogP 2.06) mitigates the risk of excessive metabolic clearance [1].

DHODH-Targeted Drug Discovery and Chemical Biology

Given the class-level evidence linking amino-benzoic acid derivatives to DHODH inhibition , this compound is a valuable starting point for developing novel DHODH inhibitors. The specific 5-fluoro-3-methoxy substitution pattern may enhance binding affinity to the DHODH ubiquinone-binding pocket, as inferred from structural studies of related inhibitors [1]. Researchers can employ this compound to explore structure-activity relationships (SAR) for DHODH inhibition in immuno-oncology and antiviral therapeutic areas [2].

Synthesis of Fluorinated Heterocyclic Libraries via Ortho-Metalation

The 3-methoxy group in 2-amino-5-fluoro-3-methoxy-benzoic acid serves as a directing group for regioselective ortho-metalation reactions, enabling the construction of contiguously substituted aromatic building blocks . This synthetic handle, combined with the 5-fluoro substituent, allows for the efficient generation of diverse compound libraries for high-throughput screening campaigns in medicinal chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-5-fluoro-3-methoxy-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.